Benzylamine
Benzylamine
Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999)
Benzylamine is a primary amine compound having benzyl as the N-substituent. It has been isolated from Moringa oleifera (horseradish tree). It has a role as an EC 3.5.5.1 (nitrilase) inhibitor, a plant metabolite and an allergen. It is a primary amine and an aralkylamine. It is a conjugate base of a benzylaminium.
Benzylamine is a natural product found in Reseda media and Peucedanum palustre with data available.
Benzylamine is a primary amine compound having benzyl as the N-substituent. It has been isolated from Moringa oleifera (horseradish tree). It has a role as an EC 3.5.5.1 (nitrilase) inhibitor, a plant metabolite and an allergen. It is a primary amine and an aralkylamine. It is a conjugate base of a benzylaminium.
Benzylamine is a natural product found in Reseda media and Peucedanum palustre with data available.
Brand Name:
Vulcanchem
CAS No.:
100-46-9
VCID:
VC20867749
InChI:
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
SMILES:
C1=CC=C(C=C1)CN
Molecular Formula:
C7H9N
C7H9N
C6H5CH2NH2
C7H9N
C6H5CH2NH2
Molecular Weight:
107.15 g/mol
Benzylamine
CAS No.: 100-46-9
Cat. No.: VC20867749
Molecular Formula: C7H9N
C7H9N
C6H5CH2NH2
Molecular Weight: 107.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999) Benzylamine is a primary amine compound having benzyl as the N-substituent. It has been isolated from Moringa oleifera (horseradish tree). It has a role as an EC 3.5.5.1 (nitrilase) inhibitor, a plant metabolite and an allergen. It is a primary amine and an aralkylamine. It is a conjugate base of a benzylaminium. Benzylamine is a natural product found in Reseda media and Peucedanum palustre with data available. |
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CAS No. | 100-46-9 |
Molecular Formula | C7H9N C7H9N C6H5CH2NH2 |
Molecular Weight | 107.15 g/mol |
IUPAC Name | phenylmethanamine |
Standard InChI | InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 |
Standard InChI Key | WGQKYBSKWIADBV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN |
Canonical SMILES | C1=CC=C(C=C1)CN |
Boiling Point | 364.1 °F at 760 mmHg (USCG, 1999) 185 °C 185.00 °C. @ 760.00 mm Hg |
Colorform | Colorless liquid Light amber liquid |
Flash Point | 168 °F (USCG, 1999) 168 °F 65 °C (149 °F) - closed cup 60 °C |
Melting Point | -51 °F (USCG, 1999) 10 °C |
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